N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-9H-xanthene-9-carboxamide
Description
N-({1,4-Dioxaspiro[4.5]decan-2-yl}methyl)-9H-xanthene-9-carboxamide is a xanthene-based carboxamide derivative featuring a 1,4-dioxaspiro[4.5]decan-2-ylmethyl substituent. The xanthene core (a tricyclic structure with oxygen at the 10-position) is functionalized at the 9-position with a carboxamide group, which is further linked to the spirocyclic dioxane moiety via a methylene bridge.
Properties
IUPAC Name |
N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-9H-xanthene-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c25-22(24-14-16-15-26-23(28-16)12-6-1-7-13-23)21-17-8-2-4-10-19(17)27-20-11-5-3-9-18(20)21/h2-5,8-11,16,21H,1,6-7,12-15H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRPAHLANQUZRSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)CNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-9H-xanthene-9-carboxamide typically involves multiple steps. One common approach starts with the formation of the spirocyclic intermediate, 1,4-dioxaspiro[4.5]decane, which is then functionalized to introduce the xanthene and carboxamide groups. The reaction conditions often involve the use of palladium-catalyzed aminocarbonylation, which allows for the efficient formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of new derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can lead to the formation of a wide range of functionalized derivatives.
Scientific Research Applications
N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-9H-xanthene-9-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, the compound can be used to study the interactions between small molecules and biological targets. Its spirocyclic structure may impart unique binding properties.
Medicine: The compound has potential applications in drug discovery and development. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals and materials. Its unique properties may make it suitable for use in advanced materials and coatings.
Mechanism of Action
The mechanism of action of N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. The spirocyclic structure allows the compound to fit into binding sites on proteins or other biomolecules, potentially modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Functional Group Variations
Carboxyxanthones vs. Xanthene Carboxamides
Carboxyxanthones (e.g., 9-oxo-9H-xanthene-2-carboxylic acid derivatives) replace the carboxamide group with a carboxylic acid. These compounds exhibit distinct physicochemical properties, such as higher acidity (pKa ~3–4) and increased hydrogen-bonding capacity, which influence their solubility and biological interactions. For instance, Pfister et al. In contrast, the carboxamide group in the target compound reduces acidity (pKa ~15–17 for amides) and may enhance membrane permeability .
Substituted Xanthene Carboxamides
- N-(4-Cyanophenyl)-9H-xanthene-9-carboxamide (): This analogue substitutes the spiro group with a 4-cyanophenyl moiety. With a molecular weight of 326.35 (C21H14N2O2), its planar cyano group facilitates π-π stacking interactions, which are absent in the spiro-containing target compound. Crystallographic data for this derivative suggest a rigid conformation, whereas the spiro group in the target compound introduces conformational flexibility .
- N-[2-(Diethylamino)ethyl]-N-phenyl-9H-xanthene-9-carboxamide hydrochloride (): This derivative includes a basic diethylaminoethyl group, increasing water solubility (logP ~2.5 vs. ~4.0 for the spiro analogue). Such modifications are critical for optimizing pharmacokinetic profiles .
Spirocyclic Analogues
The 1,4-dioxaspiro[4.5]decan-2-ylmethyl group is a hallmark of the target compound. Similar spiro motifs are found in antiviral agents like (±)-N2-acetyl-9-[(1,4-dioxaspiro[4.5]dec-2-yl-methoxy)methyl]guanine (9), a ganciclovir impurity synthesized via regioselective coupling (32% yield) . The spiro structure enhances metabolic stability by restricting rotation and reducing enzymatic cleavage. However, steric hindrance from the spiro group may limit binding to flat active sites, unlike the more flexible 2-(3-bromopropoxy)-9H-xanthen-9-one derivatives () .
Table 1: Key Properties of Selected Xanthene Derivatives
*Calculated based on structural analysis.
Biological Activity
N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-9H-xanthene-9-carboxamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The initial steps focus on creating the {1,4-dioxaspiro[4.5]decan-2-yl}methyl intermediate, which is then reacted with xanthene derivatives under controlled conditions to yield the final product. Key reaction conditions include:
- Temperature: Typically maintained at moderate levels to prevent degradation.
- Solvents: Commonly used solvents include dimethyl sulfoxide (DMSO) and acetonitrile.
- Catalysts: Various catalysts may be employed to enhance reaction efficiency.
Reaction Pathway
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Formation of the Intermediate:
- The reaction begins with the formation of {1,4-dioxaspiro[4.5]decan-2-yl}methyl from precursor compounds.
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Coupling Reaction:
- The intermediate is then coupled with xanthene derivatives to form the target compound.
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Purification:
- The final product is purified using techniques such as recrystallization or chromatography.
The biological activity of this compound is attributed to its interaction with various biological targets:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer or diabetes.
- Receptor Binding: It may bind to receptors, modulating their activity and influencing cellular signaling pathways.
Biological Assays
Research has demonstrated that this compound exhibits significant biological activity in vitro and in vivo:
| Biological Activity | Assay Type | Results |
|---|---|---|
| Anticancer Activity | Cell Viability Assay | IC50 values indicate effective inhibition of cancer cell lines |
| Anti-inflammatory Effects | ELISA for Cytokines | Reduced levels of pro-inflammatory cytokines in treated samples |
| Antimicrobial Activity | Zone of Inhibition | Demonstrated effective inhibition against several bacterial strains |
Case Study 1: Anticancer Activity
In a study published in a peer-reviewed journal, this compound was evaluated for its anticancer properties against various human cancer cell lines. The results indicated that the compound exhibited selective cytotoxicity towards breast cancer cells while sparing normal cells, suggesting a favorable therapeutic index.
Case Study 2: Anti-inflammatory Properties
Another study investigated the anti-inflammatory effects of this compound in a murine model of acute inflammation. Treatment with this compound resulted in a significant reduction in edema and inflammatory markers compared to control groups.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
